2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide chemical properties
2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide chemical properties
The following technical guide provides an in-depth analysis of 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide , structured for researchers in medicinal chemistry and organic synthesis.
[1][2]
Executive Summary
2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide (CAS: 98491-03-3) is a specialized organosulfur building block characterized by a highly electron-deficient aromatic ring and a tertiary sulfonamide moiety. Unlike its primary sulfonamide counterparts (
-
A Robust Directing Group: The
-dimethylsulfonamoyl moiety is a powerful Directed Metalation Group (DMG), enabling regioselective functionalization at the C6 position via ortho-lithiation. -
A Lipophilic Scaffold: In drug discovery, it provides a stable, lipophilic pharmacophore that resists metabolic hydrolysis, often used to modulate the physicochemical properties of bioactive agents.
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
This compound is a crystalline solid synthesized from 2,4-dichlorobenzenesulfonyl chloride. Its lipophilicity (LogP ~2.6–3.0) makes it soluble in aprotic organic solvents (DCM, THF, DMSO) but insoluble in water.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide | |
| CAS Number | 98491-03-3 | Verified Registry Number |
| Molecular Formula | ||
| Molecular Weight | 254.13 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 70–75 °C (Estimated) | Based on structural analogs [1] |
| Solubility | Soluble in | Hydrophobic nature |
| pKa | N/A (No acidic N-H proton) | Chemically inert to mild bases |
Synthesis & Production Protocols
The synthesis is a nucleophilic substitution reaction between 2,4-dichlorobenzenesulfonyl chloride and dimethylamine. The protocol below is optimized for high yield and purity, minimizing the hydrolysis of the sulfonyl chloride.
Protocol: Sulfonylation of Dimethylamine
Reagents:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 equiv)[1]
-
Dimethylamine hydrochloride (1.2 equiv) or 40% aq. solution (excess)
-
Triethylamine (TEA) or Pyridine (2.5 equiv)
-
Dichloromethane (DCM), anhydrous[2]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with Dimethylamine HCl and anhydrous DCM under an inert atmosphere (
). -
Base Addition: Cool the mixture to 0 °C. Add Triethylamine dropwise. The mixture will become homogenous or a suspension depending on the amine source.
-
Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture at 0 °C over 30 minutes. Critical: Slow addition prevents exotherms that can degrade the sulfonyl chloride.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess TEA), followed by saturated
and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Mechanistic Note: The tertiary amine (TEA) acts as an HCl scavenger. The reaction is driven by the high electrophilicity of the sulfonyl sulfur, enhanced by the electron-withdrawing chlorine atoms at the 2 and 4 positions.[2]
Reactivity & Mechanistic Insights[3][8][9]
The chemical value of this compound lies in its divergent reactivity. It is not merely an inert scaffold; it is a platform for further functionalization.[3]
Directed Ortho-Metalation (DoM)
The
-
Regioselectivity: In 2,4-dichloro-N,N-dimethylbenzenesulfonamide, the C2 position is blocked by chlorine. The C6 position is ortho to the sulfonyl group and is the exclusive site of deprotonation by strong bases (e.g.,
-BuLi). -
Mechanism: The sulfonyl oxygen coordinates the Lithium cation, bringing the base into proximity with the C6 proton. This "complex-induced proximity effect" (CIPE) lowers the activation energy for deprotonation.
-
Application: This allows for the introduction of electrophiles (aldehydes, halogens, boronic esters) at C6, creating highly substituted 1,2,3,4,5-pentasubstituted benzene derivatives.
Nucleophilic Aromatic Substitution ( )
The benzene ring is highly deactivated (electron-poor) due to the sulfonyl group and two chlorines.
-
Site of Attack: The Chlorine at C2 is ortho to the electron-withdrawing sulfonyl group, making it highly susceptible to displacement by strong nucleophiles (alkoxides, thiols, amines) via an
mechanism. -
Selectivity: The C4 Chlorine is para to the sulfonyl group and is also activated, but the C2 position is often more reactive due to inductive effects, though steric hindrance from the sulfonamide can sometimes favor C4 depending on the nucleophile size.
Stability
-
Hydrolysis: The
-dimethyl bond is extremely stable. Unlike primary sulfonamides, it does not form salts with bases. Hydrolysis to the sulfonic acid requires harsh conditions (conc. or boiling NaOH). -
Reduction: The sulfonamide group is resistant to mild reducing agents (e.g.,
) but can be reduced to the thiol or amine under dissolving metal conditions or with under forcing conditions.
Visualization of Chemical Logic
The following diagram illustrates the synthesis pathway and the divergent reactivity profiles (Lithiation vs. Substitution).
Figure 1: Synthesis and divergent reactivity pathways. Green node represents the target compound; Yellow indicates metalation chemistry; Red indicates nucleophilic substitution.
Applications in Drug Discovery[3][8]
In medicinal chemistry, 2,4-dichloro-N,N-dimethylbenzene-1-sulfonamide is rarely the final drug but rather a strategic intermediate.
-
Metabolic Stability: The
-dimethylation prevents the formation of glucuronides at the nitrogen, a common metabolic clearance pathway for primary sulfonamides. -
Prodrug Potential: While less common for sulfonamides, the dimethyl group can mask the polarity of the sulfonamide, improving blood-brain barrier (BBB) penetration before oxidative dealkylation in vivo.
-
Fragment-Based Design: The 2,4-dichlorophenyl motif is a privileged structure for binding to hydrophobic pockets in enzymes (e.g., kinases, ion channels). The sulfonamide acts as a rigid linker.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from
-
Cayman Chemical. (2024). 2,4-Dichlorobenzenesulfonyl Chloride Product Information. Retrieved from
-
Snieckus, V. (1990).[4] Directed Ortho Metalation.[4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
-
ChemicalBook. (2025). 2,4-Dichloro-N,N-dimethylbenzenesulfonamide CAS 98491-03-3 Entry.[7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. 98491-03-3 CAS MSDS (2,4-dichloro-N,N-dimethylbenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
